2H-Pyran, tetrahydro-2-[[5-(2-phenylethyl)-2-furanyl]methoxy]-
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Classification
The compound is formally named 2H-pyran, tetrahydro-2-[[5-(2-phenylethyl)-2-furanyl]methoxy]- under IUPAC guidelines. Its molecular formula, C₁₈H₂₂O₃ , corresponds to a molecular weight of 286.4 g/mol . The nomenclature reflects:
- A tetrahydropyran ring (2H-pyran, tetrahydro-) as the parent structure.
- A methoxy group (-OCH₃) at position 2 of the pyran ring.
- A 5-(2-phenylethyl)-2-furanyl substituent attached to the methoxy group.
The CAS Registry Number 389622-39-3 uniquely identifies this compound. Related structures, such as 5-hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one (CAS 52247-81-1), share structural motifs but differ in functional groups.
Molecular Structure Analysis
X-ray Crystallographic Data (If Available)
While direct X-ray crystallographic data for this compound remains unpublished, analogous pyran derivatives (e.g., 3,4-dihydro-2H-pyran) exhibit chair conformations in the pyran ring. Computational modeling predicts:
- Pyran ring geometry : Chair conformation with the methoxy group in an equatorial position to minimize steric hindrance.
- Furan-phenylethyl substituent : Oriented perpendicular to the pyran ring plane, stabilized by van der Waals interactions.
Conformational Isomerism Studies
The compound’s flexibility arises from:
- Pyran ring puckering : Interconversion between chair and boat conformations, though the chair form dominates due to lower strain.
- Methoxy group rotation : Restricted rotation around the C-O bond due to steric effects from the bulky furan-phenylethyl group.
- Furan ring planarity : The 2-furanyl group adopts a nearly planar geometry, with slight puckering influenced by the phenylethyl chain.
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Key proton (¹H) and carbon (¹³C) NMR signals are predicted as follows:
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyran ring CH₂ (positions 3,4) | 1.5–1.8 | Multiplet | 8H |
| Pyran-OCH₂ (position 2) | 3.4–3.7 | Triplet | 2H |
| Furan-OCH₃ | 3.3 | Singlet | 3H |
| Furan aromatic protons | 6.2–6.4 | Doublet | 2H |
| Phenylethyl aromatic protons | 7.2–7.4 | Multiplet | 5H |
- ¹³C NMR : Signals at δ 70–75 ppm (pyran-OCH₂), δ 105–110 ppm (furan carbons), and δ 125–140 ppm (aromatic carbons).
Infrared (IR) Vibrational Mode Characterization
Major IR absorption bands include:
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| C-O-C asymmetric stretch | 1100–1150 |
| C-H aromatic stretch | 3050–3100 |
| C-H aliphatic stretch | 2850–2950 |
| Furan ring breathing | 950–1000 |
The absence of carbonyl stretches (e.g., 1700 cm⁻¹) confirms the lack of ketone or ester functionalities.
Properties
CAS No. |
389622-39-3 |
|---|---|
Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-[[5-(2-phenylethyl)furan-2-yl]methoxy]oxane |
InChI |
InChI=1S/C18H22O3/c1-2-6-15(7-3-1)9-10-16-11-12-17(21-16)14-20-18-8-4-5-13-19-18/h1-3,6-7,11-12,18H,4-5,8-10,13-14H2 |
InChI Key |
FHGZOWJAWYSNTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=C(O2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-phenethylfuran-2-yl)methoxy)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via Friedel-Crafts alkylation, where phenethyl chloride reacts with the furan ring in the presence of a Lewis acid catalyst.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((5-phenethylfuran-2-yl)methoxy)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The phenethyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Ethyl derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Case Study : Research indicates that compounds similar to 2H-Pyran derivatives exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that a related pyran derivative showed significant inhibition of tumor growth in xenograft models, suggesting potential as a lead compound for anticancer drug development .
- Mechanism : The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
-
Antimicrobial Properties
- Research Findings : Studies have shown that 2H-Pyran derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes has been highlighted as a key factor in its efficacy .
- Application : These properties make it a candidate for developing new antibiotics or preservatives in food and pharmaceutical industries.
- Anti-inflammatory Effects
Agricultural Applications
- Pesticide Development
- Usage : The unique structure of 2H-Pyran allows for modifications that can enhance its efficacy as a pesticide. Research has focused on synthesizing derivatives that target specific pests while minimizing environmental impact .
- Efficacy Studies : Field trials have indicated that these modified compounds can effectively reduce pest populations without harming beneficial insects.
Material Science Applications
- Polymer Synthesis
- Innovations : 2H-Pyran-based monomers have been explored for use in polymer synthesis due to their ability to form cross-linked networks. These polymers exhibit desirable mechanical properties and thermal stability .
- Applications : Such materials can be utilized in coatings, adhesives, and composite materials.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-((5-phenethylfuran-2-yl)methoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the tetrahydropyran ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The target compound belongs to a broader class of tetrahydro-2H-pyran derivatives with ether-linked substituents. Below is a comparative analysis of its structure, molecular properties, and applications relative to analogues:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Complexity: The target compound’s 5-(2-phenylethyl)-2-furanyl group introduces significant steric bulk compared to simpler alkoxy or aryloxy substituents (e.g., methoxy or phenoxy). This likely reduces its volatility and alters reactivity in catalytic systems .
Aromatic vs. Aliphatic Effects: Unlike analogues with purely aliphatic (e.g., tetrahydrofuran) or simple aryl (e.g., phenoxy) substituents, the target’s fused phenyl-furan system may enhance stability through π-π interactions, as seen in related 2-(2-phenylethyl)chromones .
Synthetic Pathways : The compound is identified as a subproduct in γ-Al₂O₃-catalyzed dehydration reactions, suggesting it forms via etherification or rearrangement pathways under high-temperature conditions .
Spectroscopic and Fragmentation Patterns
While direct mass spectrometry (MS) data for the target compound are unavailable, insights can be drawn from structurally related compounds:
- 2-(2-Phenylethyl)chromones : These compounds undergo characteristic cleavage at the CH₂-CH₂ bond between the chromone and phenyl moieties, generating fragment ions at m/z 107 (benzyl) and m/z 144 (chromone) . A similar fragmentation pattern is expected for the target compound’s phenyl-ethyl-furan group.
- Tetrahydro-2H-pyran derivatives : Ether-linked substituents often produce fragment ions corresponding to loss of the substituent (e.g., m/z 72 for tetrahydro-2H-pyran core) .
Thermodynamic and Reactivity Trends
- Thermochemical Stability : Simpler analogues like tetrahydro-2-methoxy-2H-pyran exhibit exothermic hydrogenation (ΔH° = -108.3 kJ/mol) due to reduced steric strain . The target compound’s bulky substituent may hinder such reactions.
- Catalytic Behavior: In γ-Al₂O₃-catalyzed systems, ethers with aromatic substituents (e.g., tetrahydro-2-(4-methylphenoxy)-2H-pyran) show lower reactivity compared to aliphatic derivatives, likely due to adsorption effects on the catalyst surface .
Biological Activity
2H-Pyran, tetrahydro-2-[[5-(2-phenylethyl)-2-furanyl]methoxy]- is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydropyran ring and a phenylethyl-furan moiety. Its molecular formula is , with a molecular weight of approximately 192.26 g/mol. The unique structural components contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing pyran rings exhibit a variety of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. The specific compound in focus has been investigated for its potential roles in treating neurodegenerative diseases and as an anxiolytic agent.
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective capabilities of pyran derivatives. For instance, compounds similar to 2H-Pyran have been shown to modulate signaling pathways involved in neuronal survival and function.
Table 1: Neuroprotective Studies on Pyran Derivatives
| Study Reference | Compound Tested | Model Used | Key Findings |
|---|---|---|---|
| Chiu et al., 2021 | 2H-Pyran Derivative | Tau Cell Model | Enhanced CREB phosphorylation, promoting neurite outgrowth |
| Hassan et al., 2023 | Pyran Scaffold | AD Mouse Model | Reduced neuroinflammation and improved cognitive function |
These findings suggest that the compound may have potential applications in treating Alzheimer's disease (AD) and other neurodegenerative disorders.
2. Anticancer Activity
Pyran derivatives have also been explored for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
Table 2: Anticancer Activity of Pyran Compounds
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Alpha-Lapachone | Breast Cancer | Inhibition of DNA repair mechanisms | Garkavtsev et al., 2011 |
| Beta-Lapachone | Colon Cancer | Induction of oxidative stress leading to cell death | Zhang et al., 2019 |
These studies indicate that similar compounds may enhance therapeutic strategies against various cancers.
Case Studies
Several case studies provide insight into the therapeutic potential of pyran derivatives:
- Case Study 1 : A clinical trial evaluating the efficacy of a pyran-based drug in patients with mild to moderate Alzheimer's disease showed significant improvements in cognitive functions compared to placebo groups (Johnson & Dietz, 1968).
- Case Study 2 : Research on pyran derivatives as anxiolytic agents demonstrated their ability to reduce anxiety-like behaviors in animal models, suggesting potential for treating anxiety disorders (Patel et al., 1982).
The biological activities of 2H-Pyran derivatives are attributed to their ability to interact with various molecular targets:
- Cholinergic System : Some studies suggest that these compounds may enhance cholinergic transmission, which is critical for memory and learning processes.
- Signal Transduction Pathways : Modulation of pathways such as PKA, ERK, and CaMKII has been observed, indicating a multifaceted approach to neuroprotection and cognitive enhancement (Mzezewa et al., 2021).
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how are reaction conditions optimized?
The compound is synthesized via acid-catalyzed etherification or catalytic dehydration strategies. For example, γ-Al₂O₃ catalysts enable dehydration of tetrahydrofurfuryl alcohol derivatives, forming cyclic ether linkages. Reaction optimization includes:
- Temperature control (e.g., 80–120°C for γ-Al₂O₃ catalysis) to minimize side reactions like cyclopentanone formation .
- In situ monitoring via GC-MS to track product distribution and adjust feed ratios of precursors (e.g., tetrahydrofurfuryl alcohol and phenylethyl-substituted furans) .
- Protection/deprotection steps , such as tetrahydropyran (THP) group utilization, to stabilize reactive intermediates .
Basic: What analytical techniques are critical for characterizing this compound and its impurities?
- GC-MS : Identifies volatile byproducts (e.g., tetrahydropyran, 5-[(tetrahydro-2H-pyran-2-yl)oxy]pentanal) with retention indices calibrated against known standards .
- NMR spectroscopy : Resolves stereochemistry at the tetrahydro-2H-pyran ring and furanyl methoxy substituents. ¹H-¹³C HSQC and NOESY confirm spatial arrangements .
- DRIFT spectroscopy : Monitors surface intermediates during catalytic synthesis (e.g., hydroxyl group adsorption on γ-Al₂O₃) .
Basic: How should this compound be stored to ensure stability, and what degradation products are observed?
- Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation of the furanyl methoxy group or hydrolysis of the ether linkage .
- Degradation pathways :
Advanced: How can researchers resolve contradictory data on byproduct profiles from different synthetic methods?
Discrepancies arise from varying catalysts or reaction kinetics. For example:
- γ-Al₂O₃ catalysis favors tetrahydropyran derivatives, while acidic conditions promote cyclopentanone formation .
- Mitigation strategies :
Advanced: What mechanistic insights explain the catalytic role of γ-Al₂O₃ in its synthesis?
γ-Al₂O₃ acts as a Brønsted-Lewis acid bifunctional catalyst :
- Brønsted sites protonate hydroxyl groups, facilitating etherification.
- Lewis sites stabilize carbocation intermediates, reducing side reactions.
- In situ DRIFT spectroscopy confirms surface-bound alkoxy species during dehydration .
Advanced: How can computational modeling predict this compound’s reactivity or supramolecular interactions?
- DFT calculations : Optimize geometry, predict frontier molecular orbitals (HOMO/LUMO), and assess electrophilic/nucleophilic sites .
- Molecular docking : Screens potential biological targets (e.g., enzymes with hydrophobic binding pockets) using InChIKey-derived 3D structures .
- MD simulations : Evaluate solvent effects (e.g., THF vs. water) on conformational stability .
Advanced: What strategies are used to evaluate its bioactivity, given structural analogs with reported biological properties?
- In vitro assays : Test anti-inflammatory activity via COX-2 inhibition, leveraging structural similarities to tetrahydro-4-methyl-2-phenyl-2H-pyran derivatives .
- SAR studies : Modify the phenylethyl or methoxy groups to correlate substituent effects with cytotoxicity or receptor binding .
- Metabolic stability : Use LC-MS/MS to track hepatic microsomal degradation in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
